molecular formula C3H4Br2O B1278775 Bromopropionylbromide CAS No. 7623-16-7

Bromopropionylbromide

Cat. No.: B1278775
CAS No.: 7623-16-7
M. Wt: 215.87 g/mol
InChI Key: FRXLFVNGTPQFEJ-UHFFFAOYSA-N
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Description

Bromopropionylbromide: is a chemical compound with the molecular formula C3H4Br2O 2-Bromopropionyl bromide or α-Bromopropionyl bromide . This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopropionylbromide can be synthesized through the bromination of propionyl chloride. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Bromopropionylbromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Products: Formed by reaction with nucleophiles

    Addition Products: Formed by reaction with alkenes and alkynes

    Bromopropionic Acid: Formed by hydrolysis

Scientific Research Applications

Bromopropionylbromide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bromopropionylbromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • Bromoacetyl bromide
  • Bromoisobutyryl bromide
  • Bromopropionic acid
  • Bromoacetyl chloride

Comparison: Bromopropionylbromide is unique due to its specific reactivity and applications in organic synthesis and polymer chemistry. Compared to bromoacetyl bromide and bromoisobutyryl bromide, this compound offers distinct advantages in terms of selectivity and efficiency in certain reactions. Its use in the preparation of cellulose macroinitiators and hydrophobic cellulose nanofibrils highlights its versatility and importance in material science .

Properties

IUPAC Name

3-bromopropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-2-1-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLFVNGTPQFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451301
Record name Bromopropionylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7623-16-7
Record name Bromopropionylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bromopropionylbromide
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